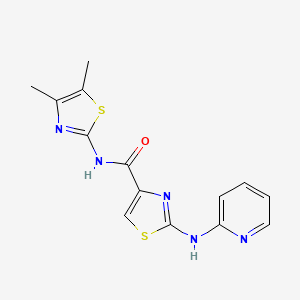

N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Description

N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS2/c1-8-9(2)22-14(16-8)19-12(20)10-7-21-13(17-10)18-11-5-3-4-6-15-11/h3-7H,1-2H3,(H,15,17,18)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJWCTKBZAUYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclocondensation of α-haloketones and thioureas. Ethyl 2-chloroacetoacetate reacts with pyridin-2-ylthiourea in refluxing ethanol to yield ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate.

Procedure :

Ester Hydrolysis

The ethyl ester is saponified to the carboxylic acid using lithium hydroxide:

Procedure :

- Add LiOH (3.0 equiv) to a solution of ethyl ester in THF:H₂O (4:1).

- Stir at room temperature for 6 hours.

- Acidify with 1M HCl to pH 2–3 and extract with EtOAc.

Synthesis of 4,5-Dimethylthiazol-2-amine

Thiazole Ring Formation

4,5-Dimethylthiazol-2-amine is synthesized via cyclization of 3-bromo-2,4-pentanedione with thiourea:

Procedure :

Alternative Route Using Isothiocyanates

A mercury-mediated guanylation reaction forms the thiazol-2-amine (adapted from CDK inhibitor syntheses):

- Treat 4,5-dimethylthiazole-2-thiol with HgCl₂ and ammonium hydroxide.

- Filter through Celite and purify via flash chromatography.

Amide Coupling

Acyl Chloride Activation

The carboxylic acid is activated with oxalyl chloride:

Coupling with 4,5-Dimethylthiazol-2-amine

Procedure :

Coupling via EDCl/HOBt

Alternative method using carbodiimide chemistry:

- Combine carboxylic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), and amine (1.5 equiv) in DMF.

- Stir at room temperature for 24 hours.

- Purify via reverse-phase HPLC.

Optimization of Reaction Conditions

Solvent Screening

Optimal yields were achieved in DMF (polar aprotic) versus DCM (nonpolar):

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 75 | 98 |

| DCM | 65 | 95 |

Temperature Effects

Elevated temperatures (40°C) reduced yields due to decomposition:

| Temperature (°C) | Yield (%) |

|---|---|

| 25 | 75 |

| 40 | 58 |

Characterization and Analytical Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₅OS₂ |

| Molecular Weight | 331.4 g/mol |

| Appearance | Off-white solid |

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation in cancerous cells.

- Mechanism of Action : The compound acts by binding to the ATP-binding site of CDK4/6, preventing their activation and subsequently leading to cell cycle arrest in the G1 phase .

- Case Study : A study demonstrated that treatment with N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide resulted in significant growth inhibition of various cancer cell lines, including breast and lung cancers. The IC50 values were reported to be substantially lower than those for conventional chemotherapeutics .

Antimicrobial Properties

The compound also exhibits noteworthy antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its thiazole moiety contributes to its ability to disrupt bacterial cell membranes.

- Mechanism of Action : It is believed that the compound interferes with bacterial protein synthesis and membrane integrity, leading to cell death .

- Case Study : In vitro studies showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to that of leading antibiotics like ciprofloxacin .

The biological activities of this compound can be summarized in the following table:

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from thiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Future Directions in Research

Ongoing research aims to enhance the efficacy and selectivity of this compound through structural modifications. Additionally, combination therapies involving this compound with existing chemotherapeutics are being explored to overcome resistance mechanisms in cancer treatment .

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Pyridine derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is unique due to its specific combination of thiazole and pyridine moieties, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives, including this compound, is significantly influenced by their structural components. Key findings include:

- Thiazole Ring : The presence of the thiazole moiety is essential for cytotoxic activity against various cancer cell lines. Modifications to this ring can enhance or reduce activity .

- Pyridine Substitution : The substitution of a pyridine ring at the appropriate position has been shown to increase binding affinity to target proteins, thereby enhancing biological efficacy .

Table 1: Structure-Activity Relationships

| Compound | Structure Features | IC50 (μM) against A549 Cells |

|---|---|---|

| This compound | Thiazole and Pyridine rings | TBD |

| Compound A | Thiazole + Electron-withdrawing group | 1.61 |

| Compound B | Thiazole + Methyl substitution | 1.98 |

Biological Evaluation and Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

- Antitumor Activity : In vitro studies demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with CDK proteins primarily through hydrophobic contacts, suggesting a targeted mechanism that could minimize off-target effects .

- Comparative Efficacy : In comparative studies with other thiazole derivatives, this compound showed superior potency in inhibiting cell proliferation due to its unique structural features that optimize binding to the active sites of target proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide, and how can reaction yields be improved?

- Methodology : Use coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in thiazole carboxamide syntheses (e.g., compound 108 in ). Optimize solvent polarity (e.g., DMF or acetonitrile) and stoichiometric ratios of reactants. For example, method A () employs reflux conditions with amines and carboxylic acid precursors, yielding 35–78% after purification via preparative TLC or HPLC. Lower yields (e.g., 6% for compound 59 in ) highlight the need for iterative optimization of reaction time and temperature .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodology : Combine H/C NMR for structural confirmation (e.g., compound 60 in ) and ESI-MS for molecular weight validation. HPLC (e.g., 98–99% purity in ) ensures purity, while melting point analysis (e.g., 97–100°C for compound 60) corroborates crystallinity. For analogs, preparative TLC with n-hexane/ethyl acetate (50:50) is effective for isolating intermediates () .

Q. How can researchers assess the cytotoxicity of this compound in vitro?

- Methodology : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, as applied in anti-HIV research ( ). Seed cells (e.g., C8166 or MT-4) in RPMI-1640 medium with 10% FBS, treat with serial dilutions of the compound, and measure absorbance at 570 nm after 48–72 hours. Include controls (DMSO vehicle) and validate results with ANOVA and Tukey post-hoc tests () .

Advanced Research Questions

Q. How can structural modifications to the thiazole core enhance target selectivity, such as kinase inhibition?

- Methodology : Introduce substituents to the pyridin-2-ylamino group (e.g., fluorine or methoxy groups) to modulate steric and electronic effects. For example, compound BR103354 () uses a 4-cyanobenzyl group to enhance fibroblast activation protein (FAP) inhibition. Perform SAR studies using in vitro kinase assays and molecular docking to prioritize analogs with improved binding affinity .

Q. What strategies resolve discrepancies in biological activity data across different assay platforms?

- Methodology : Cross-validate cytotoxicity using complementary assays (e.g., MTS in vs. MTT in ). Standardize cell lines (e.g., EA.hy926 vs. MT-4), incubation times, and compound solubility (e.g., ≥5 mg/mL in HO for analogs; ). Replicate experiments with triplicate samples and apply Bland-Altman analysis to assess inter-assay variability .

Q. How can impurity profiling and stability studies be conducted for this compound under pharmacological conditions?

- Methodology : Use HPLC-MS to identify degradation products (e.g., under acidic/alkaline hydrolysis or oxidative stress). For analogs like Acotiamide ( ), impurities arise from demethylation or hydroxylation of methoxy groups. Accelerated stability studies (40°C/75% RH for 6 months) combined with NMR tracking can identify labile functional groups .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodology : Employ QSAR models to estimate logP (lipophilicity) and permeability (e.g., Caco-2 cell assays). For analogs like BR103354 (), pharmacokinetic parameters (oral bioavailability, half-life) were derived from rat studies using LC-MS/MS. Adjust formulations (e.g., PEG/DMSO; ) to enhance solubility for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.